

Strategic Synthesis and Application of 2-Chloro-3,5-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylbenzaldehyde

CAS No.: 125340-12-7

Cat. No.: B1602165

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CAS: 55157-33-0 | Molecular Formula: C₉H₉ClO

Part 1: Chemical Identity & Significance

2-Chloro-3,5-dimethylbenzaldehyde is a highly specialized trisubstituted aromatic aldehyde. Unlike commodity chemicals, its significance lies in its specific substitution pattern: a carbonyl group flanked by a halogen (chlorine) and a methyl group, with a secondary methyl at the meta position.

This steric and electronic configuration makes it a critical "scaffold locker" in medicinal chemistry. The chlorine atom at the C2 position provides lipophilicity and metabolic resistance, while the aldehyde at C1 serves as a versatile "warhead" for Schiff base formation, Knoevenagel condensations, or reductive aminations.

Physicochemical Profile

| Property | Value | Relevance |
|------------------|--------------------------|--|
| Molecular Weight | 168.62 g/mol | Optimal for fragment-based drug design (<300 Da). |
| Appearance | Pale yellow solid/liquid | Low melting point indicates weak crystal lattice forces due to asymmetry. |
| Boiling Point | ~235°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| LogP | ~3.1 | High lipophilicity; penetrates cell membranes effectively. |
| Reactivity | Electrophilic Carbonyl | Sterically hindered by C2-Cl and C3-Me; requires forcing conditions for some nucleophiles. |

Part 2: Historical Evolution of Synthesis

The "discovery" of **2-Chloro-3,5-dimethylbenzaldehyde** is not a singular event but an evolution of aromatic functionalization strategies. The history of its synthesis tracks the industry's move from non-selective classical methods to highly regioselective modern catalysis.

Phase 1: The Classical Oxidation Route (1950s-1970s)

Early industrial access relied on the abundance of coal-tar derivatives like mesitylene (1,3,5-trimethylbenzene).

- Chlorination: Mesitylene is chlorinated to 2-chloromesitylene.
- Etard Reaction: The methyl group is oxidized using chromyl chloride ([1](#)).
 - Limitation: This method was notoriously dangerous and often led to over-oxidation to the benzoic acid or poor selectivity between the three identical methyl groups of the precursor.

Phase 2: The Radical Halogenation Approach (1980s)

To improve yields, chemists utilized radical side-chain halogenation followed by hydrolysis.

- Precursor: 2-Chloro-1,3,5-trimethylbenzene.
- Process: Radical bromination (NBS/AIBN) to the mono-benzyl bromide.
- Hydrolysis: Conversion to the alcohol and subsequent oxidation (Swern or PCC) to the aldehyde.
 - Limitation: Achieving mono-bromination on a specific methyl group without touching the others was statistically difficult, leading to complex isomeric mixtures.

Phase 3: The Modern Rieche Formylation (Current Standard)

The most robust "discovery" scale method utilizes the Rieche formylation. This approach reverses the logic: instead of oxidizing a methyl, it installs the aldehyde directly onto the aromatic ring of 1-chloro-3,5-dimethylbenzene.

- Why it wins: It uses -dichloromethyl methyl ether and Titanium(IV) chloride (). This is a Friedel-Crafts-like mechanism that is highly sensitive to electron density, allowing for better regiocontrol than radical methods.

Part 3: Detailed Experimental Protocol

Method: Regioselective Rieche Formylation of 1-Chloro-3,5-dimethylbenzene. Objective: Synthesize CAS 55157-33-0 with >95% purity.

Reagents & Equipment[1][2][3][4][5]

- Substrate: 1-Chloro-3,5-dimethylbenzene (5-Chloro-m-xylene).
- Formylating Agent:

-Dichloromethyl methyl ether (DCME).

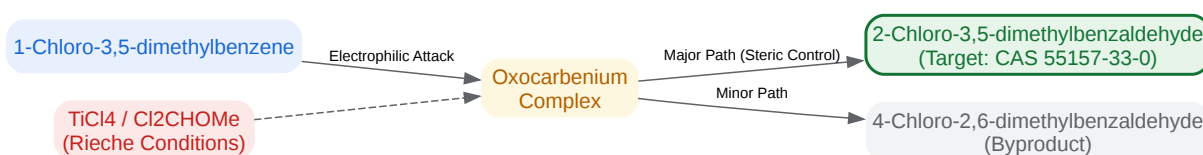
- Lewis Acid: Titanium(IV) chloride () (1.0 M in DCM).
- Solvent: Anhydrous Dichloromethane (DCM).
- Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.
- Solvation: Charge the flask with 1-Chloro-3,5-dimethylbenzene (14.06 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.
- Lewis Acid Addition: Carefully add (22 mL, 200 mmol) dropwise via syringe. Caution: Exothermic.[2] Fuming. Maintain internal temperature <5°C. The solution will darken (deep red/brown complex formation).
- Formylation: Add -Dichloromethyl methyl ether (11.5 g, 100 mmol) dropwise over 20 minutes.
 - Mechanistic Note: The abstracts a chloride from DCME, generating the reactive oxocarbenium ion species.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the appearance of a UV-active spot with lower R_f than the starting material.
- Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. This hydrolyzes the intermediate acetal/complex to the aldehyde.[1]
- Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

- Purification:
 - Wash combined organics with Brine, dry over _____, and concentrate in vacuo.
 - Crucial Step: The crude oil contains isomers. Purify via flash column chromatography (Silica Gel 60, 0-5% EtOAc in Hexanes).
 - Target: The 2-Chloro-3,5-dimethyl isomer usually elutes differently from the 4-chloro-2,6-dimethyl isomer due to the "buttressing effect" of the adjacent substituents affecting polarity.

Visualizing the Synthesis Logic



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Caption: Regioselective divergence in the Rieche formylation of 5-chloro-m-xylene.

Part 4: Applications in Drug Development

The **2-Chloro-3,5-dimethylbenzaldehyde** scaffold is not an end-product but a high-value intermediate. Its utility spans three distinct mechanisms in medicinal chemistry.

Steric "Locking" in Kinase Inhibitors

In kinase inhibitor design, the rotation of phenyl rings often leads to entropic penalties upon binding.

- Mechanism: The methyl groups at positions 3 and 5 create a "molecular fence," restricting the rotation of the phenyl ring when attached to a heterocycle (e.g., pyrazole or pyrimidine).

- Result: This pre-organizes the molecule into a bioactive conformation, improving binding affinity () and selectivity.

Schiff Base Antimicrobials

The aldehyde functionality is frequently condensed with hydrazides or amines to form Schiff bases (

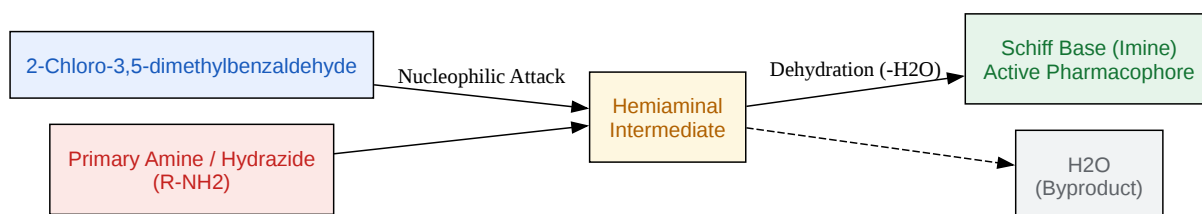
).[3]

- Utility: These derivatives have shown efficacy against multidrug-resistant bacteria (MDR). The chlorine atom enhances lipophilicity, aiding penetration through the bacterial cell wall, while the methyl groups prevent rapid metabolic degradation of the imine bond.

Precursor for Agrochemicals

The scaffold is used in the synthesis of next-generation fungicides. The specific substitution pattern mimics natural terpenes but with enhanced stability against oxidative metabolism in plants.

Reaction Workflow: Schiff Base Formation



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Caption: General workflow for converting the aldehyde into a bioactive imine pharmacophore.

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